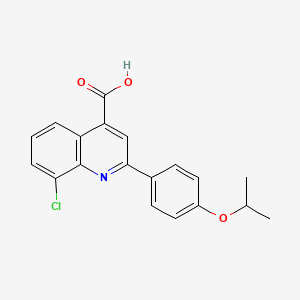

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is not directly described in the provided papers. However, the papers do discuss related quinoline derivatives, which can offer insights into the chemical behavior and potential applications of the compound . Quinoline derivatives are known for their diverse biological activities and have been studied for their potential use in pharmaceuticals, particularly as antiallergy agents .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the condensation of substituted aminoquinolines with other reagents. For example, in the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, the process begins with the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Although the exact synthesis of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is not detailed, similar methods could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their interaction with biological targets. The paper on optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol discusses the importance of molecular recognition, which is facilitated by the structure of the quinoline derivative . The presence of substituents on the quinoline core, such as chloro, isopropoxy, and carboxylic acid groups, would influence the compound's ability to interact with other molecules, potentially affecting its biological activity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a carboxylic acid group, as seen in the compounds discussed in the papers, suggests that these molecules could engage in reactions typical of carboxylic acids, such as esterification or amide formation . These reactions could be used to modify the compound or to conjugate it with other molecules for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency in antiallergy agents . Additionally, esters are preferred for good oral absorption, indicating that the physical properties of these compounds, such as solubility and permeability, are important for their biological efficacy. The specific properties of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid would need to be determined experimentally, but it is likely that they would be similar to those of related compounds.

Applications De Recherche Scientifique

Metal Ion Selectivity and Extraction

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been studied for their ability to extract metal ions from aqueous solutions. The positioning and nature of the substituents on the quinoline ring significantly influence the metal ion selectivities, with certain derivatives showing a remarkably high preference for cadmium ions. These characteristics make these compounds useful in processes like the removal of cadmium from phosphoric acid (Moberg et al., 1990).

Analytical Reagent Applications

The derivatives of quinoline-2-carboxylic acid, including compounds structurally similar to 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, have been employed as analytical reagents. They enable the gravimetric determination of various metal ions such as Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), showcasing their utility in quantitative chemical analysis (Dutt et al., 1968).

Hydrogen Bonding and Structural Studies

Quinoline derivatives have been analyzed for their hydrogen-bonded structures, especially in compounds where they interact with chloro- and nitro-substituted benzoic acids. The detailed examination of these hydrogen bonds contributes to the understanding of molecular interactions and crystal structures, which are crucial in material science and molecular engineering (Gotoh & Ishida, 2009).

Potential in Cancer Research

Certain amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been explored for their cytotoxic activity against various carcinoma cell lines. These derivatives have shown promising results in cellular viability tests and DNA fragmentation assays, indicating their potential as anticancer agents. The interaction of these compounds with biological targets like the ATPase domain of hTopoIIα has been a focus of research, contributing to the development of novel anticancer therapies (Bhatt, Agrawal & Patel, 2015).

Propriétés

IUPAC Name |

8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRHUKNOOHOGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)